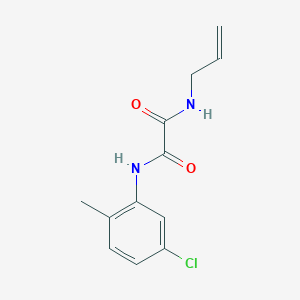

N-(5-chloro-2-methylphenyl)-N'-(prop-2-en-1-yl)ethanediamide

Description

N-(5-chloro-2-methylphenyl)-N'-(prop-2-en-1-yl)ethanediamide is a diamide derivative of ethanedioic acid, featuring two distinct substituents: a 5-chloro-2-methylphenyl group and a prop-2-en-1-yl (allyl) group. Its ethanediamide backbone distinguishes it from simpler amides, while the chloro-substituted aromatic ring and allyl group may influence reactivity, bioavailability, and target binding.

Properties

IUPAC Name |

N'-(5-chloro-2-methylphenyl)-N-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-3-6-14-11(16)12(17)15-10-7-9(13)5-4-8(10)2/h3-5,7H,1,6H2,2H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDXFUGDPXQNDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and acryloyl chloride.

Reaction: The 5-chloro-2-methylaniline is reacted with acryloyl chloride in the presence of a base such as triethylamine to form the intermediate N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)amide.

Amidation: The intermediate is then subjected to amidation with ethylenediamine under controlled conditions to yield the final product, N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide.

Industrial Production Methods

In an industrial setting, the production of N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding amines or alcohols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-N’-(prop-2-en-1-yl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethanediamide Derivatives

Ethanediamides share a common backbone but differ in substituents, impacting their biological and physicochemical properties.

- Compound 273 (N-[(1R,2R)-2-carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N′-(4-chloro-3-fluorophenyl)ethanediamide): Structure: Ethanediamide with a 4-chloro-3-fluorophenyl group. Application: Co-crystallized inhibitor with AutoDock Vina scores indicating strong binding affinity to enzymes . The absence of fluorine may reduce electronegativity, altering target interactions.

Chloro-Substituted Amides in Agrochemicals

Chloroacetamides and related amides are widely used as herbicides, highlighting the role of chloro and aromatic substituents.

- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide):

- Structure : Acetamide with 2,6-diethylphenyl and methoxymethyl groups.

- Application : Pre-emergent herbicide targeting weed growth .

- Comparison : Unlike alachlor’s acetamide backbone, the target’s ethanediamide may confer greater metabolic stability. The 5-chloro-2-methylphenyl substituent’s steric bulk could reduce soil adsorption compared to alachlor’s diethylphenyl group.

Allyl-Containing Compounds

Allyl groups influence odor profiles and reactivity in diverse compounds.

- 4-(prop-2-en-1-yl)phenyl acetate: Structure: Phenyl acetate with an allyl group. Application: Fragrance component with a spicy odor . Unlike the acetate ester, the ethanediamide backbone suggests hydrogen-bonding capacity, relevant for target binding.

Data Table: Structural and Functional Comparison

Research Findings

Substituent Effects on Bioactivity

- Chloro and Methyl Groups : The 5-chloro-2-methylphenyl group in the target compound likely enhances lipophilicity compared to Compound 273’s fluorophenyl group, favoring passive diffusion across biological membranes. The methyl group may provide steric shielding, reducing metabolic degradation .

- This contrasts with alachlor’s methoxymethyl group, which improves soil persistence .

Backbone Influence on Stability

- However, this may also increase solubility challenges .

Biological Activity

N-(5-chloro-2-methylphenyl)-N'-(prop-2-en-1-yl)ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant case studies.

- Molecular Formula : C13H18ClN3

- Molar Mass : 267.75452 g/mol

- CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including protein kinases. The compound has been shown to modulate various cellular activities such as proliferation, differentiation, and apoptosis through its inhibitory effects on kinase signaling pathways.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies

- Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

- Inflammation Models : Research has shown that this compound can reduce inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Testing : The compound has been tested against several bacterial strains, showing promising results in inhibiting growth, which indicates its potential use in developing new antimicrobial therapies.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound. Modifications to the molecular structure have been explored to enhance its potency and selectivity towards specific targets.

Key Findings:

- Structural Modifications : Alterations in the alkyl chain length and substituents on the aromatic ring have been shown to significantly affect the biological activity.

- Synergistic Effects : Combination therapies involving this compound and existing anticancer drugs have demonstrated enhanced efficacy, suggesting potential for clinical application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.